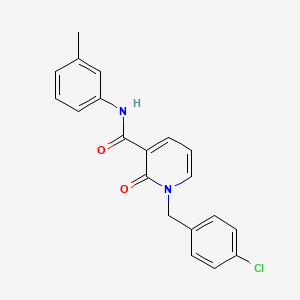

1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Descripción

1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-14-4-2-5-17(12-14)22-19(24)18-6-3-11-23(20(18)25)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPYDUBTKAWAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with m-tolylacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of dihydropyridine derivatives, including 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, as promising anticancer agents. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines. A notable study demonstrated that a related compound exhibited complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration, suggesting that modifications in the dihydropyridine structure can enhance anticancer properties .

Enzyme Inhibition

Research indicates that derivatives of dihydropyridine can serve as selective inhibitors for specific kinases. For example, modifications at the pyridine 3-position have been associated with improved enzyme potency and selectivity. The compound's structural features may facilitate interactions with target enzymes, leading to enhanced pharmacological effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide can be achieved through various methods involving multi-step reactions. The structure-activity relationship is crucial in understanding how different substituents affect biological activity. Studies have shown that specific substitutions can significantly influence the compound's potency against cancer cells and its selectivity for certain enzymes .

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of dihydropyridine derivatives, including those similar to 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide. The study evaluated their cytotoxicity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. Results indicated that certain derivatives exhibited IC50 values lower than reference drugs, demonstrating superior anticancer activity .

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide | HCT116 | 1.85 ± 0.15 | 2.40 ± 0.12 |

| Similar Dihydropyridine Derivative | HepG2 | 2.10 ± 0.20 | 2.54 ± 0.82 |

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition potential of a related compound within the same class. The findings revealed that specific structural modifications led to enhanced selectivity for Met kinase inhibitors, which play a crucial role in cancer progression .

Mecanismo De Acción

The mechanism of action of 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

- 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

- 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-4-carboxamide

Uniqueness

1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and m-tolyl groups can enhance its interaction with certain biological targets, making it a valuable compound for research and development.

Actividad Biológica

The compound 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, potential anticancer effects, and other relevant pharmacological activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a dihydropyridine ring, a carboxamide group, and a chlorobenzyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various bacterial strains. In vitro tests indicated MIC values comparable to established antibiotics, suggesting potential as an antimicrobial agent .

- Mechanism of Action : The proposed mechanism includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound's structure may facilitate its interaction with bacterial enzymes involved in these processes .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Mechanism |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | Inhibition of cell wall synthesis |

| Escherichia coli | 1 | 2 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 0.75 | 1.5 | Inhibition of protein synthesis |

Anticancer Potential

The anticancer activity of dihydropyridine derivatives has been explored in various studies. Notably:

- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values were reported in the low micromolar range, indicating potent activity .

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the chlorobenzyl group is believed to enhance lipophilicity, improving cellular uptake and efficacy .

Case Study: In Vivo Efficacy

In a recent animal model study, the compound was administered to mice with induced tumors. Significant tumor reduction was observed after treatment, with minimal side effects reported. This suggests a favorable therapeutic index for further development .

Other Biological Activities

Beyond antimicrobial and anticancer properties, research has indicated additional pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6 .

- Cardiovascular Effects : Similar compounds within the dihydropyridine class have been noted for their calcium channel blocking activity, which may contribute to cardiovascular benefits; however, specific data on this compound remains limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.